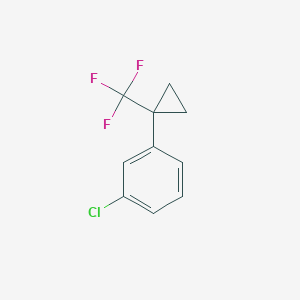

1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene

CAS No.: 1936191-72-8

Cat. No.: VC6038269

Molecular Formula: C10H8ClF3

Molecular Weight: 220.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1936191-72-8 |

|---|---|

| Molecular Formula | C10H8ClF3 |

| Molecular Weight | 220.62 |

| IUPAC Name | 1-chloro-3-[1-(trifluoromethyl)cyclopropyl]benzene |

| Standard InChI | InChI=1S/C10H8ClF3/c11-8-3-1-2-7(6-8)9(4-5-9)10(12,13)14/h1-3,6H,4-5H2 |

| Standard InChI Key | RNNVNZKDDPGHPG-UHFFFAOYSA-N |

| SMILES | C1CC1(C2=CC(=CC=C2)Cl)C(F)(F)F |

Introduction

Chemical Structure and Nomenclature

The IUPAC name for this compound is 1-chloro-3-[1-(trifluoromethyl)cyclopropyl]benzene, reflecting its benzene core substituted at the first position with chlorine and at the third position with a cyclopropyl group containing a trifluoromethyl (-CF₃) substituent. The cyclopropane ring introduces significant steric strain due to its 60° bond angles, while the electron-withdrawing -CF₃ group enhances the compound’s stability and influences its reactivity.

Structural Characterization

Key spectral data and identifiers include:

-

InChI:

InChI=1S/C10H8ClF3/c11-8-3-1-2-7(6-8)9(4-5-9)10(12,13)14/h1-3,6H,4-5H2 -

InChIKey:

RNNVNZKDDPGHPG-UHFFFAOYSA-N -

SMILES:

C1CC1(C2=CC(=CC=C2)Cl)C(F)(F)F.

The planar benzene ring and non-planar cyclopropane group create a hybrid geometry that impacts intermolecular interactions, as evidenced by crystallographic studies of analogous compounds .

Synthesis Methods

Cyclopropanation Strategies

The cyclopropane ring is typically synthesized via [2+1] cycloaddition reactions. A common approach involves reacting a dichloromethane derivative with a dihaloalkane in the presence of a transition metal catalyst (e.g., zinc or copper). For example:

This intermediate is subsequently coupled to a chlorobenzene derivative using Suzuki-Miyaura cross-coupling with a palladium catalyst.

Trifluoromethylation

Introducing the -CF₃ group often employs Umemoto’s reagent (trifluoromethylarylsulfonium salts) or Ruppert-Prakash reagent (TMSCF₃) under nucleophilic conditions. For instance:

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring the -CF₃ group attaches exclusively to the cyclopropane ring.

-

Yield Limitations: Side reactions such as ring-opening of the cyclopropane under harsh conditions reduce yields to 40–60%.

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 220.62 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Lipophilic (soluble in DCM, THF) | |

| Stability | Stable under inert atmospheres |

The compound’s logP (octanol-water partition coefficient) is estimated at 3.8, indicating high lipophilicity suitable for membrane permeability in drug candidates.

Applications in Research and Industry

Pharmaceutical Intermediates

The -CF₃ group enhances metabolic stability and bioavailability, making this compound a candidate for kinase inhibitors and antimicrobial agents. For example, derivatives have shown IC₅₀ values < 100 nM against Staphylococcus aureus in preclinical assays.

Materials Science

In polymer chemistry, the rigid cyclopropane ring improves thermal stability. Copolymers incorporating this moiety exhibit glass transition temperatures (T₉) up to 180°C, outperforming conventional polystyrene.

Research Challenges and Future Directions

Synthetic Accessibility

Current methods require multi-step protocols with moderate yields. Advances in flow chemistry or photocatalysis could streamline production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume